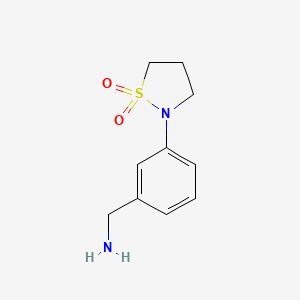

2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide

Description

2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide is a heterocyclic compound featuring a saturated five-membered isothiazolidine ring with a sulfone group (1,1-dioxide) and a 3-(aminomethyl)phenyl substituent. This structure confers unique physicochemical properties, including enhanced solubility due to the polar sulfone and aminomethyl groups. The compound is identified by CAS number 1016760-27-2 and is available at 97% purity . Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol.

Properties

IUPAC Name |

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-8-9-3-1-4-10(7-9)12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNIHYOXNQICHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 3-(aminomethyl)phenylamine with isothiazolidine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The aminomethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemical Characteristics

Chemical Structure:

- IUPAC Name: 2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide

- CAS Number: 1016760-27-2

The compound contains an isothiazolidine ring and an aminomethyl group attached to a phenyl ring, which contributes to its unique chemical properties.

Chemistry

- Building Block for Synthesis: This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.

Biology

- Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial and antifungal activities. These properties make it a candidate for further investigation in the development of new antimicrobial agents .

- Biological Pathways: The compound is studied for its interactions with biological pathways, particularly in modulating enzyme activity. Its ability to bind to specific molecular targets may lead to insights into disease mechanisms and therapeutic strategies .

Medicine

- Therapeutic Applications: The compound is explored as a precursor in drug development. Its structural features may contribute to the design of drugs targeting specific diseases, particularly those involving microbial infections or inflammatory responses .

- Inhibition Studies: Studies have shown that derivatives of isothiazolidine compounds can act as potent inhibitors of enzymes like human leukocyte elastase, indicating potential applications in treating conditions characterized by excessive elastase activity .

Industry

- Specialty Chemicals Production: The compound is employed in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isothiazolidine 1,1-Dioxide Derivatives

Pharmacological Analogs

- SLC3035: A complex derivative (2-(3-(2-((4-(4-ethylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-7-yl)phenyl)isothiazolidine 1,1-dioxide) with dual FFAR1/FFAR4 modulator activity, highlighting the scaffold’s adaptability in drug design .

Research Findings

Commercial Availability

- Discontinued Products: Derivatives like 2-(3-((Methylamino)methyl)phenyl)isothiazolidine 1,1-dioxide (Ref: 10-F745929) are discontinued, likely due to synthesis complexity or stability issues .

Biological Activity

2-(3-(Aminomethyl)phenyl)isothiazolidine 1,1-dioxide, also known as a derivative of isothiazolidine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The compound features a unique isothiazolidine ring structure, characterized by the presence of sulfur and nitrogen atoms. Its chemical formula is C₉H₁₃N₃O₂S, and it possesses a molecular weight of approximately 213.29 g/mol. The presence of the aminomethyl group enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may inhibit or modulate enzyme activity, leading to various physiological effects. For instance, it has been shown to affect pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit the proliferation of human gastric and colorectal cancer cells. The mechanism appears to involve disruption of microtubule dynamics, which is critical for cell division .

Table 1: Summary of Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Human Gastric Cancer Cells | 15 | Microtubule destabilization |

| Human Colorectal Cancer Cells | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, potentially through inhibition of bacterial enzyme systems.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

One notable case study involved the administration of the compound in a murine model of leukemia. The results indicated a significant prolongation of survival and reduction in tumor burden when treated with varying doses of the compound .

Research Findings

In addition to its anticancer and antimicrobial activities, research has highlighted the potential neuroprotective effects of this compound. Studies suggest that it may mitigate oxidative stress in neuronal cells, thus offering a protective effect against neurodegenerative conditions .

Table 3: Neuroprotective Effects

| Assay Type | Result |

|---|---|

| Oxidative Stress Assay | Reduced reactive oxygen species (ROS) |

| Neuronal Cell Viability Assay | Increased cell viability by 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.